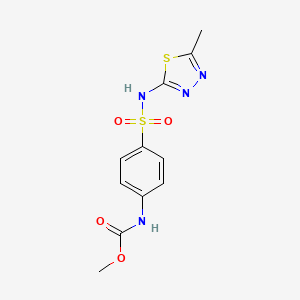
methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C11H12N4O4S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves the reaction of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with methyl chloroformate in pyridine. The mixture is stirred at room temperature for two hours, and the solvent is then removed under reduced pressure to yield a solid product. This solid is purified by column chromatography to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative with similar biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with comparable chemical structure and applications.
Uniqueness
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
特性
分子式 |
C11H12N4O4S2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
methyl N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C11H12N4O4S2/c1-7-13-14-10(20-7)15-21(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-6H,1-2H3,(H,12,16)(H,14,15) |
InChIキー |
XWAGWFJRGQJYOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
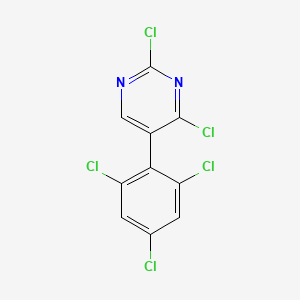
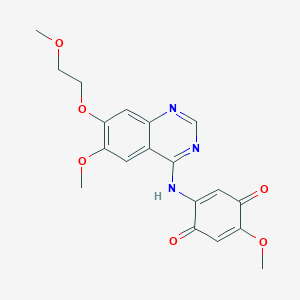

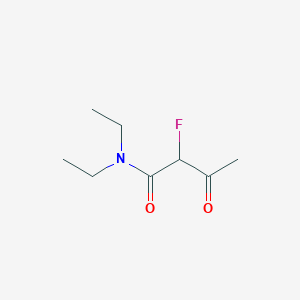
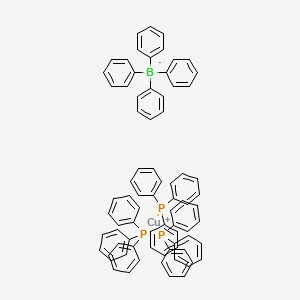
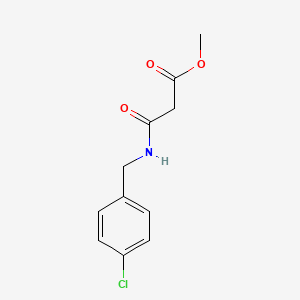
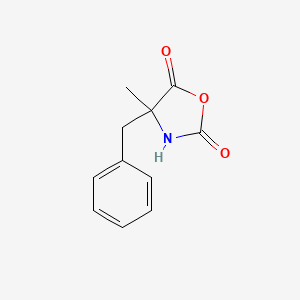
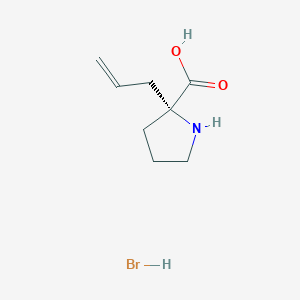

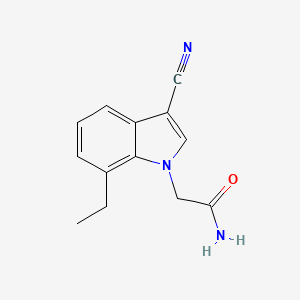
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
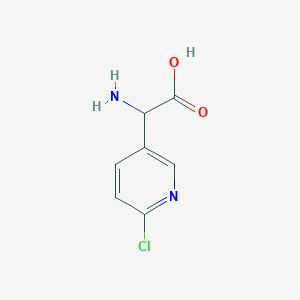
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
